molecular formula C9H20Cl2N2 B3010377 4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride CAS No. 2309457-93-8

4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride

Cat. No.: B3010377
CAS No.: 2309457-93-8
M. Wt: 227.17
InChI Key: SNTVWKJVEDGHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2 and its molecular weight is 227.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study discussed the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their evaluation for antibacterial and antifungal activities. These compounds were screened against various bacterial and fungal strains, showcasing their potential in pharmacological applications (Mistry & Desai, 2006).

Antimicrobial Agents

Another research focused on the synthesis of new benzimidazole derivatives, including azetidin-2-ones. These compounds were evaluated for their antimicrobial activity, highlighting their potential as antimicrobial agents (Ansari & Lal, 2009).

Antitubercular Activities

Research into pyrimidine-azetidinone analogues revealed their antimicrobial and in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests a potential role in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Anti-Inflammatory Activity

A study described the synthesis of azetidin-2-one derivatives and their examination for anti-inflammatory effects. These compounds showed significant results compared to indomethacin, indicating their potential in anti-inflammatory treatments (Sharma, Maheshwari, & Bindal, 2013).

Antidepressant and Nootropic Agents

Azetidinones were synthesized and evaluated for their antidepressant and nootropic activities. Some compounds showed promising results in both antidepressant and nootropic tests, suggesting their potential in CNS therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antileishmanial Agents

A study on N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones revealed marked improvements in antileishmanial activity, comparable to the drug amphotericine B. This showcases their potential as antileishmanial agents (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Mechanism of Action

Azetidinones are known for their antimicrobial properties . They have shown significant antibacterial activity against a wide range of microorganisms like fungi, Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis and Bacillus lintus, and Gram-negative strains such as Escherichia coli, Vibrio cholera, and Pseudomonas aeruginosa .

Safety and Hazards

Azetidinone derivatives may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and washing hands and face thoroughly after handling .

Properties

IUPAC Name

4-(azetidin-1-yl)-2-methylpiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-8-7-9(3-4-10-8)11-5-2-6-11;;/h8-10H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTVWKJVEDGHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)N2CCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.